Microorganisms: It is a product of microbial activity, specifically by species like Lactobacillus in fermented sausages [].
2-Phenyl-2-butenal contributes significantly to the aroma profile of these sources. For instance, it imparts a chocolate-like aroma in Dictyophora rubrovolta mushrooms [].
Physical and Chemical Properties Analysis
2-phenyl-2-butenal is a volatile compound, indicating a relatively high vapor pressure at standard conditions. This property is central to its role as a flavor and aroma compound [, , , ]. Information on other physical and chemical properties, such as melting point, boiling point, solubility, and spectroscopic characteristics, is not available in the provided literature.
Applications
Flavor and Aroma Profiling: Due to its distinct aroma, it serves as a critical component in the overall flavor profile of various food products and natural sources. Its identification and quantification are essential for understanding and potentially manipulating flavor profiles for desired outcomes [, , , , , , ]. For example, it contributes to the characteristic aroma of black tea [, ] and the chocolate-like flavor of specific mushroom species [].
Food Quality Control: Monitoring the levels of 2-Phenyl-2-butenal during food processing and storage can provide insights into the quality and authenticity of products like soy sauce and fermented sausages [, ]. Changes in its concentration might indicate undesired microbial activity or degradation of flavor quality.
Biomarker for Fermentation Processes: The presence and concentration of 2-phenyl-2-butenal can be used as a potential biomarker to monitor the progression of fermentation processes, particularly in those involving Lactobacillus species []. This application is valuable for ensuring consistency and quality control in food production.
Related Compounds
2-Methyl-3-Phenyl-2-propenal
Relevance: 2-Methyl-3-Phenyl-2-propenal is structurally similar to 2-Phenyl-2-butenal, sharing the core phenylalkenal structure. Both compounds were identified as novel volatile constituents in fresh Panax ginseng root. []
5-Methyl-2-Phenyl-2-pentenal
Relevance: This compound shares structural similarities with 2-Phenyl-2-butenal, featuring an extended alkyl chain with a methyl substituent. Both were identified as novel volatile constituents of fresh Panax ginseng root. []
5-Methyl-2-Phenyl-2-hexenal
Relevance: This compound exhibits a close structural relationship to 2-Phenyl-2-butenal, differing only by an additional methylene group and a methyl substituent in the alkyl chain. Both were found as novel volatile constituents in fresh Panax ginseng root. []
2-Phenyl-2-octenal
Relevance: Similar to 2-Phenyl-2-butenal, it belongs to the phenylalkenal class and shares the same core structure. It was also identified as a novel volatile constituent of fresh Panax ginseng root. []
2-Phenyl-2-nonenal
Relevance: This compound, identified for the first time as a plant-based volatile constituent in the study on Panax ginseng root, shares a close structural relationship with 2-Phenyl-2-butenal. Both possess the phenylalkenal core structure, with 2-Phenyl-2-nonenal having a longer alkyl chain. []
(R)-2-Phenylbutanal
Compound Description: (R)-2-Phenylbutanal is a chiral aldehyde. It is produced through the enantioselective reduction of cis- and trans-2-phenyl-2-butenal by two enone reductase enzymes found in Saccharomyces cerevisiae. []
Relevance: (R)-2-Phenylbutanal is a direct product of 2-Phenyl-2-butenal reduction. This metabolic conversion highlights the potential for enzymatic transformation of 2-Phenyl-2-butenal in biological systems. []
4-Methyl-2-Phenyl-2-pentenal
Compound Description: 4-Methyl-2-Phenyl-2-pentenal, a phenylalkenal, contributes to the characteristic aroma of krill hydrolyzed seasoning. []
Relevance: Structurally, 4-Methyl-2-Phenyl-2-pentenal is similar to 2-Phenyl-2-butenal, sharing the phenylalkenal core structure and differing in the length and branching of the alkyl chain. This compound was not found in a novel mixed protein hydrolyzed seasoning, suggesting a potential distinction in the flavor profiles between the two seasonings. []
5-Methyl-2-Phenyl-2-hexenol
Compound Description: 5-Methyl-2-Phenyl-2-hexenol is an alcohol analog of a phenylalkenal. It is found in krill hydrolyzed seasoning and contributes to its unique aroma. []
Relevance: While possessing an alcohol functional group instead of an aldehyde, 5-Methyl-2-Phenyl-2-hexenol shares a significant structural resemblance to 2-Phenyl-2-butenal. Both are characterized by a phenyl group attached to an alkene chain. The absence of 5-Methyl-2-Phenyl-2-hexenol, along with other related phenylalkenals, in a novel mixed protein hydrolyzed seasoning underscores a difference in aroma profiles compared to krill seasoning. []
Soluble in oils; Insoluble in water Soluble (in ethanol)
Canonical SMILES
CC=C(C=O)C1=CC=CC=C1
Isomeric SMILES
C/C=C(/C=O)\C1=CC=CC=C1
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